molecular formula C17H20ClN3O4S2 B216446 3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA

3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA

Cat. No.: B216446
M. Wt: 429.9 g/mol
InChI Key: PSJJIAKRYWLVHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA is a complex organic compound characterized by its unique structure, which includes a chloro-substituted dimethoxyphenyl group, a carbonothioyl linkage, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA typically involves multiple steps, starting with the preparation of the 4-chloro-2,5-dimethoxyaniline precursor. This precursor is then reacted with carbon disulfide and an appropriate amine to form the carbonothioyl intermediate. The final step involves the reaction of this intermediate with 4-aminobenzenesulfonamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the carbonothioyl group to a thiol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-(4-CHLORO-2,5-DIMETHOXYPHENYL)-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA: shares structural similarities with other sulfonamide derivatives and carbonothioyl-containing compounds.

Uniqueness

  • The presence of the chloro-substituted dimethoxyphenyl group and the carbonothioyl linkage distinguishes this compound from other sulfonamides, potentially conferring unique biological and chemical properties.

Properties

Molecular Formula

C17H20ClN3O4S2

Molecular Weight

429.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea

InChI

InChI=1S/C17H20ClN3O4S2/c1-24-15-10-14(16(25-2)9-13(15)18)21-17(26)20-8-7-11-3-5-12(6-4-11)27(19,22)23/h3-6,9-10H,7-8H2,1-2H3,(H2,19,22,23)(H2,20,21,26)

InChI Key

PSJJIAKRYWLVHS-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC)Cl

Canonical SMILES

COC1=CC(=C(C=C1NC(=S)NCCC2=CC=C(C=C2)S(=O)(=O)N)OC)Cl

Origin of Product

United States

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